4-(3,5-Dichlorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(3,5-Dichlorophenyl)-1-methylpyrrolidin-3-amine is an organic compound characterized by a pyrrolidine ring substituted with a 3,5-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method involves the use of N,N-dimethylformamide as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-1-methylpyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorophenyl derivative with different functional groups.
Uniqueness
4-(3,5-Dichlorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14Cl2N2/c1-15-5-10(11(14)6-15)7-2-8(12)4-9(13)3-7/h2-4,10-11H,5-6,14H2,1H3 |
InChI Key |
XPUKTXKBUYCRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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